2,4,6-Trinitrobiphenyl

説明

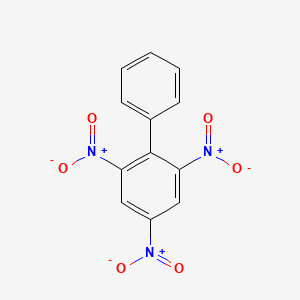

2,4,6-Trinitrobiphenyl (C₁₂H₇N₃O₆), also known as picrylbenzene, is a nitro-substituted biphenyl compound characterized by three nitro groups (-NO₂) at the 2-, 4-, and 6-positions of one phenyl ring. Its synthesis involves electrophilic aromatic substitution reactions, with nitration studies revealing unique isomer distribution patterns. The 2,4,6-trinitrophenyl ("picryl") group is highly deactivating due to the electron-withdrawing nature of nitro groups, which significantly influences substitution behavior. Experimental work by Condon and Trivedi (1971) demonstrated that mononitration of this compound yields 8.0% ortho-, 30.0% meta-, and 62.0% para-nitropicrylbenzene isomers under acetic acid and nitric acid conditions . This distribution contrasts with conventional meta-directing expectations, suggesting resonance and steric effects dominate reactivity .

特性

CAS番号 |

29128-23-2 |

|---|---|

分子式 |

C12H7N3O6 |

分子量 |

289.20 g/mol |

IUPAC名 |

1,3,5-trinitro-2-phenylbenzene |

InChI |

InChI=1S/C12H7N3O6/c16-13(17)9-6-10(14(18)19)12(11(7-9)15(20)21)8-4-2-1-3-5-8/h1-7H |

InChIキー |

KXXIUGHYTQVIRG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitrobiphenyl typically involves the nitration of biphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the biphenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous nitration process where biphenyl is continuously fed into a reactor containing the nitrating mixture. The reaction mixture is then quenched, and the product is purified through crystallization or other separation techniques.

化学反応の分析

Types of Reactions

2,4,6-Trinitrobiphenyl undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: Although less common, the compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed under controlled conditions.

Major Products Formed

Reduction: The major products are 2,4,6-triaminobiphenyl.

Substitution: Depending on the substituent, various substituted biphenyl derivatives can be formed.

Oxidation: Oxidation can lead to the formation of biphenyl carboxylic acids or other oxidized derivatives.

科学的研究の応用

2,4,6-Trinitrobiphenyl has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

Materials Science: The compound’s nitro groups make it useful in the development of energetic materials and explosives.

Biology and Medicine: Research is ongoing to explore its potential as a biochemical probe or in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2,4,6-Trinitrobiphenyl involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or other biochemical effects. The exact pathways and molecular targets are still under investigation.

類似化合物との比較

Structural Analogs: Nitro-Substituted Biphenyls

Tetranitrobiphenyl Derivatives

- 2,4,4',6-Tetranitrobiphenyl: A mononitration product of 2,4,6-trinitrobiphenyl, this compound exhibits para-substitution dominance (62% yield). Its stability under nitrating conditions contrasts with less-deactivated biphenyls, where isomerization or decomposition might occur .

- However, stability and synthesis pathways remain undocumented in the available literature .

Trinitrotoluene (TNT)

Unlike this compound, TNT’s single aromatic ring allows for symmetric nitro placement, enhancing stability and explosive efficiency.

Halogen-Substituted Biphenyls

Trichlorobiphenyls (e.g., 2,4,6-Trichlorobiphenyl)

- Reactivity : Chlorine substituents are less deactivating than nitro groups, allowing for electrophilic substitution at positions ortho/para to the substituent. For example, 2,4,6-trichlorobiphenyl may undergo further substitution more readily than this compound .

- Applications : Used as environmental analysis standards (e.g., 2,4,6-Trichlorobiphenyl Solution), these compounds lack the explosive properties of nitro derivatives but are critical in pollution monitoring .

Tribromobiphenyls (e.g., 2,3',5-Tribromobiphenyl)

- Synthesis and Stability: Bromine’s larger atomic radius increases steric hindrance compared to nitro groups. Compounds like 2,3',5-Tribromobiphenyl (CAS 59080-35-2) are synthesized as analytical standards but exhibit distinct solubility profiles (e.g., toluene-nonane solutions) .

Comparative Data Tables

Table 1: Isomer Distribution in Nitration Reactions

Table 2: Key Properties of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。